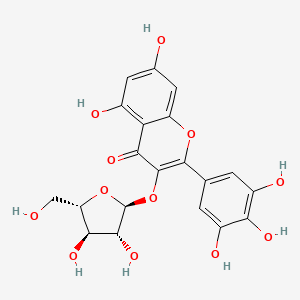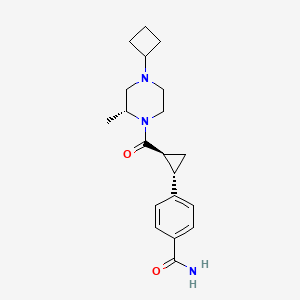
H3 receptor-MO-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H3 receptor-MO-1 is a potent modulator of the histamine H3 receptor. The histamine H3 receptor is a G-protein coupled receptor that plays a crucial role in modulating the release of various neurotransmitters in the central and peripheral nervous systems. This compound is primarily used in the study of neurodegeneration and cognitive disorders .
Analyse Chemischer Reaktionen
H3 receptor-MO-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Wissenschaftliche Forschungsanwendungen
H3 receptor-MO-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactions of histamine H3 receptor modulators.
Biology: Helps in understanding the role of histamine H3 receptors in various biological processes, including neurotransmitter release and regulation.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases, cognitive disorders, and other neurological conditions.
Industry: Used in the development of new drugs targeting the histamine H3 receptor
Wirkmechanismus
H3 receptor-MO-1 exerts its effects by modulating the activity of the histamine H3 receptor. This receptor functions as an autoreceptor and heteroreceptor, regulating the release of neurotransmitters such as dopamine, serotonin, norepinephrine, and acetylcholine. By binding to the histamine H3 receptor, this compound can either inhibit or stimulate the release of these neurotransmitters, depending on its specific activity as an agonist or antagonist .
Vergleich Mit ähnlichen Verbindungen
H3 receptor-MO-1 is unique in its specific modulation of the histamine H3 receptor. Similar compounds include:
- Pheniramine maleate
- Thonzylamine hydrochloride
- S 38093
- ROS 234 dioxalate
- Pimethixene maleate
- KSK94 FA
- Clemastine
- Mebhydrolin These compounds also target histamine receptors but may have different affinities, specificities, and therapeutic applications .
Eigenschaften
Molekularformel |
C20H27N3O2 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-[(1S,2S)-2-[(2R)-4-cyclobutyl-2-methylpiperazine-1-carbonyl]cyclopropyl]benzamide |
InChI |
InChI=1S/C20H27N3O2/c1-13-12-22(16-3-2-4-16)9-10-23(13)20(25)18-11-17(18)14-5-7-15(8-6-14)19(21)24/h5-8,13,16-18H,2-4,9-12H2,1H3,(H2,21,24)/t13-,17-,18+/m1/s1 |
InChI-Schlüssel |
NJJBLDDRYMCIMQ-XWIAVFTESA-N |
Isomerische SMILES |
C[C@@H]1CN(CCN1C(=O)[C@H]2C[C@@H]2C3=CC=C(C=C3)C(=O)N)C4CCC4 |
Kanonische SMILES |
CC1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)C(=O)N)C4CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


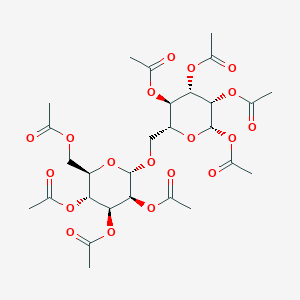
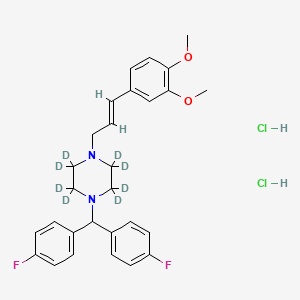
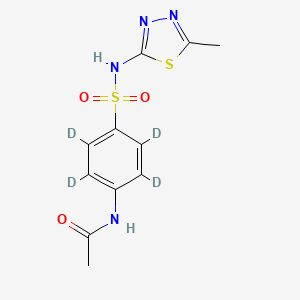
![(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octaazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B12431787.png)
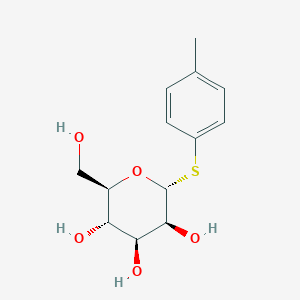

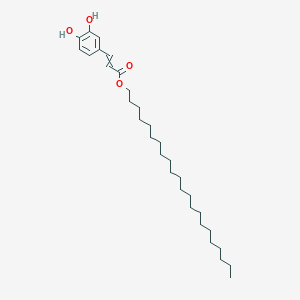
![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B12431808.png)
![ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12431810.png)
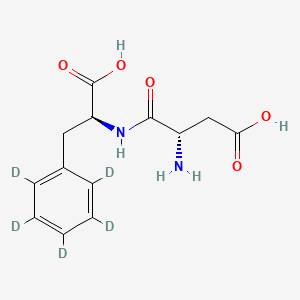
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)
